Cytotoxicity vs. Colchicine and Combretastatin A4
IQTub4P demonstrates an EC50 of 170 nM against HeLa cells . This potency is approximately 36-fold lower than combretastatin A4 (IC50 ~4.7 nM) and 1.5-fold more potent than colchicine (IC50 ~250 nM) in comparable HeLa cell viability assays. This positions IQTub4P as a moderately potent colchicine-site binder, offering a distinct potency window for dose-response studies where extreme potency may be undesirable due to narrow therapeutic indices or off-target effects.
| Evidence Dimension | Cytotoxicity in HeLa cells |
|---|---|
| Target Compound Data | EC50 = 170 nM |
| Comparator Or Baseline | Combretastatin A4: IC50 ≈ 4.7 nM; Colchicine: IC50 ≈ 250 nM |
| Quantified Difference | IQTub4P is ~36-fold less potent than CA-4; ~1.5-fold more potent than colchicine |
| Conditions | HeLa cell viability assay; 24-72h exposure; sulforhodamine B or MTT |
Why This Matters
Enables researchers to select a colchicine-site inhibitor with moderate cellular potency, potentially reducing non-specific toxicity while maintaining target engagement.
